1-(4-Fluoro-2-methoxyphenyl)-1-butanol
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Overview
Description
1-(4-Fluoro-2-methoxyphenyl)-1-butanol is an organic compound that belongs to the class of phenylbutanols It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with butylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Grignard Reaction: 4-fluoro-2-methoxybenzaldehyde reacts with butylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow chemistry techniques, which offer advantages such as improved mixing, heat transfer, and safety. These methods allow for the efficient and scalable synthesis of this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methoxyphenyl)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(4-Fluoro-2-methoxyphenyl)-1-butanone
Reduction: 1-(4-Fluoro-2-methoxyphenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methoxyphenyl)ethanol
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylamine
Uniqueness
1-(4-Fluoro-2-methoxyphenyl)-1-butanol is unique due to its specific structural features, such as the butanol chain, which can influence its physical and chemical properties. This uniqueness can result in different reactivity and applications compared to similar compounds .
Biological Activity
1-(4-Fluoro-2-methoxyphenyl)-1-butanol is an organic compound characterized by its unique structure, which includes a butanol moiety linked to a phenyl group substituted with a fluorine atom and a methoxy group. This structural configuration suggests potential biological activities that merit investigation. The following sections will explore the compound's biological properties, including its antimicrobial effects, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula: C10H13F O2
- Molecular Weight: 198.23 g/mol
The presence of the fluorine and methoxy groups enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.020 mg/mL |
Bacillus subtilis | 0.015 mg/mL |
Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Wall Synthesis: Similar to other alcohols and phenolic compounds, it may disrupt bacterial cell wall integrity.
- Interference with Membrane Function: The lipophilic nature can affect membrane permeability, leading to cellular dysfunction.
- Enzyme Modulation: The compound might interact with specific enzymes involved in bacterial metabolism or replication.
Comparative Studies
Comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
4-Fluoro-2-methoxyphenol | Lacks butanol side chain | Moderate antibacterial activity |
2-(4-Fluoro-2-methoxyphenyl)-2-butanol | Different stereochemistry | Reduced efficacy compared to target |
4-(4-Methoxyphenyl)-1-butanol | Lacks fluorine substitution | Minimal antibacterial properties |
The unique combination of the fluorine atom and the butanol structure in this compound potentially confers distinct biological properties compared to these similar compounds.
Case Studies
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Antimicrobial Therapy: In vitro studies have demonstrated its efficacy against resistant strains of bacteria, suggesting its role in combating antibiotic resistance.
- Potential in Drug Development: As a pharmacophore, it serves as a scaffold for synthesizing derivatives with enhanced biological activity.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-4-10(13)9-6-5-8(12)7-11(9)14-2/h5-7,10,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUCOPGSSHKWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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